molecular formula C12H11ClN2O3 B15334463 Ethyl 4-Chloro-7-methoxy-1,8-naphthyridine-3-carboxylate

Ethyl 4-Chloro-7-methoxy-1,8-naphthyridine-3-carboxylate

Cat. No.: B15334463
M. Wt: 266.68 g/mol
InChI Key: PZQLPTNPRQSRGP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Chloro-7-methoxy-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various halogenated derivatives .

Mechanism of Action

The mechanism of action of Ethyl 4-Chloro-7-methoxy-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Properties

Molecular Formula

C12H11ClN2O3

Molecular Weight

266.68 g/mol

IUPAC Name

ethyl 4-chloro-7-methoxy-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C12H11ClN2O3/c1-3-18-12(16)8-6-14-11-7(10(8)13)4-5-9(15-11)17-2/h4-6H,3H2,1-2H3

InChI Key

PZQLPTNPRQSRGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC(=N2)OC

Origin of Product

United States

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